chemical properties of trans-3-(Boc-amino)cyclobutanecarboxylic acid
chemical properties of trans-3-(Boc-amino)cyclobutanecarboxylic acid
An In-depth Technical Guide to trans-3-(Boc-amino)cyclobutanecarboxylic acid
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the scaffolds that have gained increasing attention are strained carbocycles, particularly the cyclobutane ring.[1][2] Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety offers a unique, rigid, and three-dimensional puckered conformation. This structural constraint can be a powerful tool for medicinal chemists, enabling the precise positioning of pharmacophoric groups to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1]
This guide focuses on a key exemplar of this molecular class: trans-3-(Boc-amino)cyclobutanecarboxylic acid . This bifunctional building block marries the conformational rigidity of the cyclobutane core with the synthetic versatility of orthogonally protected amino and carboxylic acid groups. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability to a wide range of reaction conditions and its clean, acid-labile removal.[3][4]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, reactivity, and synthetic utility of this valuable intermediate. We will explore its physicochemical characteristics, spectroscopic signature, and core reactivity, supported by field-proven experimental protocols and mechanistic insights.
Molecular Structure and Conformation
The structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid is defined by a 1,3-trans substitution pattern on a cyclobutane ring. This arrangement places the bulky Boc-amino and carboxylic acid groups on opposite faces of the ring, minimizing steric hindrance.
Caption: Structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid.
The cyclobutane ring is not planar but adopts a puckered conformation to alleviate ring strain, which is approximately 26 kcal/mol.[1] This puckering creates distinct pseudo-axial and pseudo-equatorial positions, and the trans-substituents preferentially occupy pseudo-equatorial positions to further reduce steric interactions. This defined three-dimensional structure is a key attribute, as it can reduce the entropic penalty of binding to a biological target compared to more flexible molecules.[5]
Physicochemical Properties
A summary of the key physicochemical properties is provided below. This data is essential for experimental design, including solvent selection, reaction setup, and purification strategies.
| Property | Value | Source |
| CAS Number | 939400-34-7 | [6][7] |
| Molecular Formula | C₁₀H₁₇NO₄ | [7][8] |
| Molecular Weight | 215.25 g/mol | [7][8] |
| Appearance | Off-white to white solid | [7][9] |
| Boiling Point | 368.3 ± 31.0 °C (Predicted) | [8] |
| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 4.58 ± 0.40 (Predicted) | [8] |
| Storage | 2-8°C, under inert atmosphere | [7][8] |
Spectroscopic Profile
Characterization of trans-3-(Boc-amino)cyclobutanecarboxylic acid relies on standard spectroscopic techniques. Below are the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals for the cyclobutane ring protons, the Boc group, and the exchangeable protons of the amine and carboxylic acid.
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| -CH -COOH | ~2.8 - 3.2 | Multiplet | 1H | Methine proton alpha to the carboxyl group. |
| -CH -NHBoc | ~3.8 - 4.2 | Multiplet | 1H | Methine proton alpha to the Boc-protected amine. |
| Ring -CH ₂- | ~2.0 - 2.6 | Multiplet | 4H | Methylene protons of the cyclobutane ring. |
| -C(CH ₃)₃ | ~1.45 | Singlet | 9H | Characteristic signal for the tert-butyl group. |
| -NH - | ~4.5 - 5.5 | Broad Singlet | 1H | Exchangeable with D₂O. Position is solvent-dependent. |
| -COOH | >10.0 | Broad Singlet | 1H | Exchangeable with D₂O. Position is solvent-dependent. |
Causality: The downfield shifts of the methine protons are due to the deshielding effects of the adjacent electron-withdrawing carboxylic acid and carbamate groups. The large singlet at ~1.45 ppm is a hallmark of the nine equivalent protons of the sterically shielded tert-butyl group.
¹³C NMR Spectroscopy
The carbon spectrum will show distinct signals for the carboxyl, carbamate, and cyclobutane carbons.
| Carbon | Predicted δ (ppm) | Notes |
| -C OOH | ~175 - 180 | Carboxylic acid carbonyl. |
| -NHC O- | ~155 - 157 | Carbamate carbonyl. |
| -C (CH₃)₃ | ~79 - 81 | Quaternary carbon of the Boc group. |
| -C H-NHBoc | ~45 - 50 | Methine carbon adjacent to the nitrogen. |
| -C H-COOH | ~40 - 45 | Methine carbon adjacent to the carboxyl group. |
| Ring -C H₂- | ~30 - 35 | Methylene carbons of the cyclobutane ring. |
| -C(C H₃)₃ | ~28 - 29 | Methyl carbons of the Boc group. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
-
~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3350 cm⁻¹: N-H stretch of the carbamate.
-
~2980 cm⁻¹: C-H stretches of the alkyl groups.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹: C=O stretch of the Boc carbamate.
Chemical Reactivity and Synthetic Utility
The utility of this building block stems from the distinct reactivity of its three components: the carboxylic acid, the Boc-protected amine, and the cyclobutane core.
Reactions at the Carboxylic Acid: Amide Bond Formation
The carboxylic acid moiety is readily activated for coupling with primary or secondary amines to form amide bonds. This is the most common transformation and is central to its use in building larger molecules. Standard peptide coupling reagents are highly effective.
-
Mechanism: Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress side reactions and improve yields by forming an active ester, which then reacts with the amine.
Caption: General workflow for amide bond formation.
Reactions at the Amine: Boc Group Deprotection
The Boc group is the key to the molecule's utility as a building block, providing robust protection for the amine that can be removed under specific, mild acidic conditions.[] This orthogonality allows for selective manipulation of the carboxylic acid while the amine remains masked.
-
Mechanism of Deprotection: The deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM).[4][11] The mechanism involves:
The tert-butyl cation is typically scavenged by the TFA counter-ion or by isobutene, which it forms upon losing a proton.[3]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Cyclobutane Core: A Stable Scaffold
Despite its inherent ring strain, the cyclobutane ring is relatively inert under many common synthetic conditions, including those used for amide coupling and Boc deprotection.[2] Its primary role is to serve as a rigid spacer or conformational lock. By replacing a more flexible linker (e.g., a propyl chain) with a cyclobutane ring, chemists can restrict the accessible conformations of a molecule, which can lead to a significant improvement in binding affinity and selectivity for its biological target.[5] Furthermore, the introduction of this three-dimensional scaffold can improve physicochemical properties such as solubility and metabolic stability by reducing planarity.[1]
Applications in Drug Discovery
The structural features of trans-3-(Boc-amino)cyclobutanecarboxylic acid make it a highly desirable building block in medicinal chemistry.
-
Conformational Restriction: As a replacement for flexible linkers, it helps lock a molecule into a bioactive conformation, reducing the entropic cost of binding.[2]
-
Improved Pharmacokinetics: The cyclobutane motif can enhance metabolic stability. For instance, replacing a metabolically labile cyclohexane with a difluorocyclobutane was a key strategy in the development of ivosidenib, an FDA-approved IDH1 inhibitor.
-
Vectorial Display of Substituents: The well-defined 1,3-trans geometry allows for precise projection of functional groups into three-dimensional space to interact with specific pockets of a target protein.[1]
-
Peptidomimetics: It serves as a constrained dipeptide isostere, introducing rigidity into peptide-based drug candidates to improve stability and cell permeability.
Key Experimental Protocols
The following protocols are provided as a guide for common transformations. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: General Amide Coupling
Objective: To couple trans-3-(Boc-amino)cyclobutanecarboxylic acid with a primary amine (e.g., benzylamine).
Materials:
-
trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDC·HCl (1.5 eq)[13]
-
HOBt (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Add HOBt (1.5 eq) and the desired amine (1.05 eq).
-
Add DIPEA (3.0 eq) to the solution. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the ammonium salt formed during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. Causality: Portion-wise addition at low temperature helps to control the initial exotherm of the activation step.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amine and DIPEA. The base wash removes excess HOBt and unreacted starting acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Boc Group Deprotection
Objective: To remove the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v, e.g., a 1:1 mixture of DCM:TFA). Causality: TFA is a strong, non-oxidizing acid that efficiently cleaves the Boc group without requiring heat.
-
Stir the reaction at room temperature for 1-2 hours. Effervescence (CO₂ evolution) is often observed.[11] Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: TFA is corrosive; use appropriate safety measures.
-
The resulting residue is the TFA salt of the amine, which can often be used directly in subsequent reactions.
-
To obtain the free amine, dissolve the residue in a minimal amount of water or DCM and carefully neutralize by adding saturated NaHCO₃ solution until the pH is >8.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Conclusion
trans-3-(Boc-amino)cyclobutanecarboxylic acid is more than a simple building block; it is a strategic tool for imparting desirable properties in the design of complex organic molecules. Its value lies in the synergistic combination of a conformationally constrained cyclobutane core and the robust, yet selectively cleavable, Boc-protected amine. By providing a rigid scaffold, it allows for precise control over the spatial arrangement of functional groups, a critical factor in optimizing molecular interactions with biological targets. Understanding its fundamental chemical properties, reactivity, and spectroscopic signatures, as detailed in this guide, empowers researchers to effectively leverage this compound in the creation of next-generation therapeutics and advanced chemical probes.
References
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PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. Retrieved from PharmaBlock website.
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de Witte, W., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.[1]
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Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates.[2]
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Borun Chemical. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from Borun Chemical website.[14]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.[3]
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BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. Retrieved from BenchChem website.[4]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical website.[12]
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Mountford, S. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.[5]
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BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from BOC Sciences website.[]
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Thermo Fisher Scientific. (n.d.). trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%, Thermo Scientific Chemicals. Retrieved from Thermo Fisher Scientific website.[6]
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Chem-Impex International, Inc. (n.d.). trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid. Retrieved from Chem-Impex website.[7]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website.[11]
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Chemdad. (2018). trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. Retrieved from Chemdad website.[8]
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Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from Organic Syntheses website.[13]
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